
methyl 2-(4-bromothiophen-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-bromothiophen-3-yl)acetate (MBTA) is an organobromine compound that is used in a variety of scientific research applications. It is a versatile building block for synthesizing a wide range of organobromine compounds, and it is used in a number of biochemical and physiological studies.
Applications De Recherche Scientifique
Methyl 2-(4-bromothiophen-3-yl)acetate is used in a variety of scientific research applications, including the synthesis of organobromine compounds, biochemical and physiological studies, and drug development. It is also used as a building block for the synthesis of a variety of organobromine compounds, such as bromoacetates, bromoamides, and bromoethers. This compound is also used in biochemical and physiological studies to investigate the effects of bromine on cellular metabolism and other physiological processes. Additionally, this compound is used in drug development to evaluate the potential therapeutic effects of bromine-containing compounds.
Mécanisme D'action
The mechanism of action of methyl 2-(4-bromothiophen-3-yl)acetate is not fully understood. However, it is believed that the bromine atoms in this compound interact with proteins and enzymes in cells, leading to the modulation of cellular metabolism and other physiological processes. Additionally, the methyl group in this compound may interact with lipids and other biomolecules, leading to changes in cellular structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that this compound can modulate the activity of enzymes and proteins, leading to changes in cellular metabolism and other physiological processes. Additionally, this compound has been shown to interact with lipids and other biomolecules, leading to changes in cellular structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using methyl 2-(4-bromothiophen-3-yl)acetate in lab experiments is that it is a versatile building block for synthesizing a wide range of organobromine compounds. Additionally, this compound is a relatively safe compound to work with in the lab, as it has a low toxicity profile. However, this compound is not stable in the presence of light and heat, so it must be stored and handled carefully.
Orientations Futures
There are a number of potential future directions for research on methyl 2-(4-bromothiophen-3-yl)acetate. First, further research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, research is needed to develop more efficient and cost-effective methods for synthesizing this compound. Finally, research is needed to evaluate the potential therapeutic applications of this compound and other organobromine compounds.
Méthodes De Synthèse
Methyl 2-(4-bromothiophen-3-yl)acetate is synthesized using a two-step process that involves an initial bromination reaction followed by a substitution reaction. The bromination reaction involves the reaction of 4-bromothiophen-3-yl acetate with bromine in the presence of a base, such as potassium carbonate or sodium hydroxide. The substitution reaction involves the reaction of the brominated compound with methyl iodide in the presence of a base, such as potassium carbonate or sodium hydroxide. This two-step process yields this compound in high yields.
Propriétés
IUPAC Name |
methyl 2-(4-bromothiophen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-10-7(9)2-5-3-11-4-6(5)8/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSNLCOJAUIYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



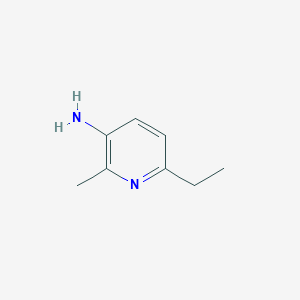
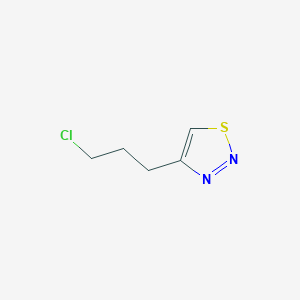
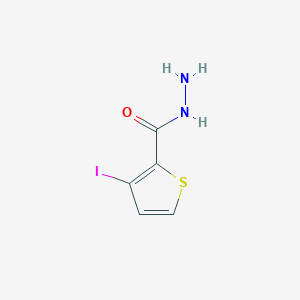
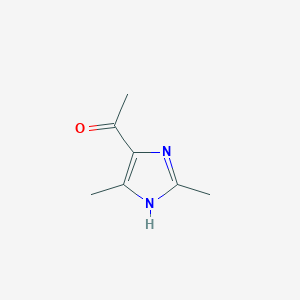
![4,6-dichloro-2-[(3-methoxyazetidin-1-yl)methyl]pyrimidine](/img/structure/B6601693.png)


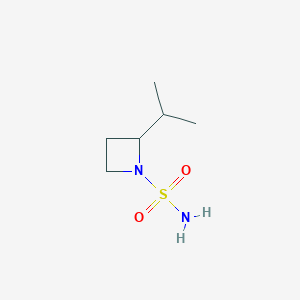


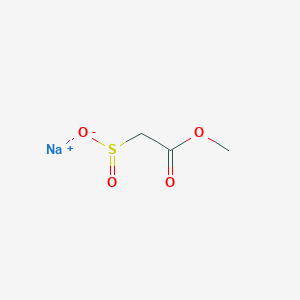
![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)